molecular formula C21H23N B15195619 1-Methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidenemethyl)pyrrolidine CAS No. 29128-69-6

1-Methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidenemethyl)pyrrolidine

Cat. No.: B15195619
CAS No.: 29128-69-6
M. Wt: 289.4 g/mol
InChI Key: XGTMDFMSBGZUBR-UHFFFAOYSA-N
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Description

1-Methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidenemethyl)pyrrolidine is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a tricyclic framework fused with a pyrrolidine ring, making it an interesting subject for studies in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidenemethyl)pyrrolidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidenemethyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the compound to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents onto the tricyclic framework or the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

1-Methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidenemethyl)pyrrolidine has several applications in scientific research, including:

    Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable model for understanding complex organic reactions.

    Biology: Researchers investigate its potential biological activities, such as interactions with enzymes or receptors, which could lead to the development of new pharmaceuticals.

    Medicine: The compound’s pharmacological properties are explored for potential therapeutic applications, including as a lead compound for drug development.

    Industry: Its unique structure and reactivity make it useful in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 1-Methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidenemethyl)pyrrolidine exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclobenzaprine: A muscle relaxant with a similar tricyclic structure.

    Amitriptyline: An antidepressant with a tricyclic framework.

    Nortriptyline: Another tricyclic antidepressant with structural similarities.

Uniqueness

1-Methyl-3-(2-tricyclo[94003,8]pentadeca-1(15),3,5,7,11,13-hexaenylidenemethyl)pyrrolidine is unique due to its specific combination of a tricyclic framework and a pyrrolidine ring

Properties

CAS No.

29128-69-6

Molecular Formula

C21H23N

Molecular Weight

289.4 g/mol

IUPAC Name

1-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidenemethyl)pyrrolidine

InChI

InChI=1S/C21H23N/c1-22-13-12-16(15-22)14-21-19-8-4-2-6-17(19)10-11-18-7-3-5-9-20(18)21/h2-9,14,16H,10-13,15H2,1H3

InChI Key

XGTMDFMSBGZUBR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)C=C2C3=CC=CC=C3CCC4=CC=CC=C42

Origin of Product

United States

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